2-oxindole-3-acetyl-L-aspartic acid

Auxin catabolism Plant hormone metabolite profiling Species-specific IPA analysis

Accurate quantification of the dominant auxin catabolite oxIAA-Asp in legume and multi-species studies is hindered by its low SPE recovery (47±14%) and the absence of authentic standards. This synthetic 2-oxindole-3-acetyl-L-aspartic acid directly addresses that gap. - Endogenous readout of DAO1 oxidase activity; bidirectional metabolic signature (oxIAA-Asp depletion with IAA-Asp accumulation) essential for dao1 mutant phenotyping. - Only oxIAA-AA conjugate detected across all four angiosperm species and all tissue types tested, ensuring universal applicability in crop-panel auxin profiling. - Serves as a stringent SPE method-validation probe due to its dicarboxylic acid character and susceptibility to breakthrough losses.

Molecular Formula C14H14N2O6
Molecular Weight 306.27 g/mol
Cat. No. B1245920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxindole-3-acetyl-L-aspartic acid
Molecular FormulaC14H14N2O6
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C14H14N2O6/c17-11(15-10(14(21)22)6-12(18)19)5-8-7-3-1-2-4-9(7)16-13(8)20/h1-4,8,10H,5-6H2,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t8?,10-/m0/s1
InChIKeySDOOMIWSQMGJCL-HTLJXXAVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxindole-3-acetyl-L-aspartic Acid for Auxin Metabolism Research


2-Oxindole-3-acetyl-L-aspartic acid (synonym: oxIAA-Asp, N-(2-oxindole-3-acetyl)-L-aspartic acid) is an N-acyl-L-aspartic acid conjugate of the auxin catabolite 2-oxindole-3-acetic acid (oxIAA). It functions as a stable, inactive storage and irreversible degradation product in the indole-3-acetic acid (IAA) auxin homeostasis pathway of angiosperm plants, with documented endogenous occurrence in Arabidopsis thaliana, Brassica napus, Pisum sativum, Zea mays, Triticum aestivum, and Nicotiana tabacum BY-2 cells, where it is formed by GH3-mediated conjugation of oxIAA to L-aspartate or DAO1-catalyzed oxidation of IAA-Asp [1][2][3].

Why oxIAA-Asp Cannot Be Replaced by Other oxIAA Conjugates


Within the oxIAA-amino acid conjugate family, individual members exhibit pronounced species-specific, tissue-specific, and enzyme-substrate-specific quantitative profiles that preclude generic interchange. oxIAA-Asp is the dominant auxin metabolite in pea tissues, reaching concentrations approximately 3,600‑fold higher than oxIAA-Glu in the same matrices, while in Arabidopsis the hierarchy is reversed [1]. Furthermore, the DAO1 oxidase preferentially converts IAA-Asp over IAA-Glu to their respective oxIAA-conjugates, establishing oxIAA-Asp as a distinct node in auxin catabolic flux rather than a functionally redundant analog [2]. Selection of the correct conjugate standard is therefore critical for accurate quantification, metabolic pathway tracing, and mutant phenotyping studies.

Quantitative Differentiation Evidence for oxIAA-Asp


Endogenous Abundance in Pea Tissues vs. oxIAA-Glu

In pea (Pisum sativum) tissues, oxIAA-Asp is the dominant oxIAA-amino acid conjugate, with cotyledon concentrations reaching approximately 300 nmol·g⁻¹ fresh weight. In stark contrast, oxIAA-Glu was detected at far lower levels, with the overall sum of oxIAA-AA conjugates representing 99% of the total auxin metabolite pool in pea cotyledons, driven nearly entirely by oxIAA-Asp [1]. The quantifiable dominance of oxIAA-Asp over oxIAA-Glu in legumes challenges any assumption of functional redundancy between aspartate and glutamate conjugates within the oxIAA series.

Auxin catabolism Plant hormone metabolite profiling Species-specific IPA analysis

Inverted Abundance Hierarchy in Arabidopsis vs. oxIAA-Glu

In Arabidopsis thaliana (Col-0) at growth stage 1.0, the abundance hierarchy between oxIAA-Asp and oxIAA-Glu is inverted relative to pea. oxIAA-Glu was quantified at 81 pmol·g⁻¹ FW (shoots) and 92 pmol·g⁻¹ FW (roots), whereas oxIAA-Asp was measured at only 16 pmol·g⁻¹ FW (shoots) and 11 pmol·g⁻¹ FW (roots) [1]. This species-dependent inversion of conjugate dominance demonstrates that oxIAA-Asp and oxIAA-Glu are not interchangeable even for the same analytical method applied to different plant models.

Arabidopsis thaliana auxin metabolism Tissue-specific conjugate distribution Plant hormone LC-MS/MS methods

DAO1 Substrate Preference for IAA-Asp Oxidation

The Arabidopsis enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) catalyzes the irreversible oxidation of IAA-amino acid conjugates to their corresponding oxIAA-amino acid forms. In tobacco BY-2 cells, oxIAA-Asp was identified as the single most abundant auxin metabolite in control cultures, with levels approximately 150-fold higher than in auxin-starved cells [1]. In Arabidopsis dao1-1 loss-of-function mutants, oxIAA-Asp levels were significantly reduced alongside oxIAA and oxIAA-GE, while IAA-Asp and IAA-Glu accumulated, directly confirming DAO1's role in converting IAA-Asp to oxIAA-Asp [1]. Furthermore, heterologous expression of AtDAO1 in bacterial culture produced oxIAA-Asp only when IAA-Asp was provided as substrate, demonstrating enzymatic specificity [1]. While the Müller et al. study also documents oxidation of IAA-Glu, the dominant endogenous product in BY-2 cells and the pronounced depletion in dao1-1 mutants establishes oxIAA-Asp as the primary readout of DAO1 activity in vivo.

Auxin dioxygenase kinetics IAA amino acid conjugate oxidation Arabidopsis DAO1 substrate specificity

Recovery Efficiency on HLB/SDB-XC Sorbents vs. oxIAA-Leu

During method development and validation of an in-tip micro-solid-phase extraction (μSPE) protocol for auxin metabolite profiling, the recovery rates of individual oxIAA-amino acid conjugates on combined HLB/SDB-XC sorbents were determined. oxIAA-Asp exhibited a recovery of 47±14%, which was substantially lower than the 76±5% observed for the newly identified conjugate oxIAA-Leu [1]. This differential retention behavior underscores that oxIAA-Asp requires distinct calibration and internal standardization compared to other oxIAA-AA conjugates, even within the same analytical workflow.

Auxin metabolite purification In-tip μSPE method validation HPLC-MS/MS sample preparation

Oxidation-State Differentiation from IAA-Asp in Pathway Mutants

IAA-Asp (indole-3-acetyl-L-aspartic acid) and oxIAA-Asp represent sequential nodes in the auxin inactivation pathway: IAA-Asp is a reversibly stored conjugate that can be hydrolyzed back to free IAA by ILL/ILR1 amidohydrolases, whereas oxIAA-Asp is an irreversibly oxidized product destined for further degradation. In Arabidopsis dao1-1 mutants, IAA-Asp levels increased while oxIAA-Asp levels decreased significantly, confirming that the two compounds report on different functional states of the auxin catabolic machinery [1]. Quantitatively, oxIAA-Asp in wild-type Arabidopsis shoots and roots (16 and 11 pmol·g⁻¹ FW, respectively [2]) represents only a minor fraction of the total IAA metabolite pool, yet its depletion in dao1-1 serves as a sensitive and specific marker of DAO1 activity, whereas IAA-Asp levels alone cannot distinguish between GH3 conjugation rates and DAO1 oxidation rates.

Auxin homeostasis IAA metabolic flux DAO1 knockout metabolic profiling

Cross-Species Detection Coverage Across Four Angiosperms

A systematic comparison of endogenous oxIAA-amino acid conjugate levels across Arabidopsis thaliana (dicot), Pisum sativum (dicot), Triticum aestivum (monocot), and Zea mays (monocot) at the same developmental stage revealed that oxIAA-Asp was detected in all four species and in all tissue types examined (shoots, roots, and cotyledons where applicable) [1]. In contrast, oxIAA-Glu was undetectable in maize shoots, and both oxIAA-Asp and oxIAA-Glu were below the limit of detection in wheat shoots and cotyledons [1]. This broader detection range establishes oxIAA-Asp as a more universally applicable auxin catabolism marker across angiosperm species compared to oxIAA-Glu, which exhibits species- and tissue-specific gaps in detectability.

Cross-species auxin profiling Monocot vs. dicot auxin metabolism Plant hormone method transferability

High-Impact Applications for oxIAA-Asp


Legume Auxin Metabolite Profiling by LC-MS/MS

In pea and related legume models, oxIAA-Asp dominates the auxin metabolite pool, accounting for up to 99% of total auxin metabolites in cotyledons [1]. As demonstrated by Hladík et al. (2023), accurate quantification at this scale requires a synthetic oxIAA-Asp standard and its matched stable-isotope-labeled internal standard (oxIAA-[13C4,15N]Asp) to correct for the 47±14% recovery on HLB/SDB-XC sorbents [1]. Without this compound, legume auxin research laboratories cannot reliably measure the quantitatively dominant molecular species in their system.

DAO1 Enzyme Activity Readout in Mutant Studies

DAO1 catalyzes the irreversible oxidation of IAA-Asp to oxIAA-Asp, and oxIAA-Asp levels serve as the direct endogenous product readout of DAO1 activity in vivo [2]. In dao1-1 Arabidopsis mutants, oxIAA-Asp is significantly depleted while IAA-Asp accumulates, providing a bidirectional metabolic signature that distinguishes DAO1 loss-of-function from GH3 over-expression [2]. Procurement of authentic oxIAA-Asp standard is therefore essential for DAO1 functional genomics, chemical genetics screens for DAO1 inhibitors, and CRISPR-edited crop studies targeting auxin catabolism.

Cross-Species Comparative Auxin Metabolism Studies

Among all identified oxIAA-amino acid conjugates, only oxIAA-Asp was detected across all four angiosperm species and all tissue types tested by Hladík et al. (2023), including Arabidopsis shoots/roots, pea shoots/roots/cotyledons, maize shoots/roots/cotyledons, and wheat shoots/roots/cotyledons, albeit at picomolar levels in some monocot tissues where oxIAA-Glu and oxIAA-Glc were below detection limits [1]. For multi-species or crop-panel auxin profiling, oxIAA-Asp is the single most universally applicable oxIAA-AA standard.

SPE Method Validation for Phytohormone Panels

The differential recovery of oxIAA-Asp (47±14%) relative to other oxIAA-AA conjugates (e.g., oxIAA-Leu at 76±5%) on HLB/SDB-XC sorbents makes it a critical probe analyte for SPE method optimization [1]. Any new auxin purification protocol must demonstrate acceptable recovery of oxIAA-Asp to be considered validated, as its relatively polar character and dicarboxylic acid moiety render it more susceptible to breakthrough losses than mono-carboxylic or less polar conjugates. Inclusion of oxIAA-Asp in method development panels thus provides a stringent test of extraction efficiency.

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